- Structure-activity relationship analysis of the peptide deformylase inhibitor 5-bromo-1H-indole-3-acetohydroxamic acidChemMedChem, 2009, 4(2), 261-275,
Cas no 951626-33-8 (2-(6-Bromo-1H-indol-1-yl)acetic Acid)

951626-33-8 structure
Produktname:2-(6-Bromo-1H-indol-1-yl)acetic Acid
CAS-Nr.:951626-33-8
MF:C10H8BrNO2
MW:254.080021858215
MDL:MFCD09853196
CID:3043002
PubChem ID:17571572
2-(6-Bromo-1H-indol-1-yl)acetic Acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (6-Bromo-1H-indol-1-yl)acetic acid
- 2-(6-Bromo-1H-indol-1-yl)acetic acid
- 2-(6-bromoindol-1-yl)acetic acid
- 6-Bromo-indole-1-acetic acid
- BNB62633
- BBL010427
- STK801601
- 1H-indole-1-acetic acid, 6-bromo-
- Z2216795654
- 6-Bromo-1H-indole-1-acetic acid (ACI)
- (6-Bromo-1H-indol-1-yl)aceticacid
- SY163175
- 951626-33-8
- 2-(6-Bromo-1H-indol-1-yl)aceticacid
- EN300-186539
- ALBB-015606
- A12953
- Z916009482
- 2-(6-Bromo-1-indolyl)acetic Acid
- SCHEMBL26683806
- NS-03824
- CS-0181089
- MFCD09853196
- AKOS004938923
- (6-bromoindol-1-yl)acetic acid
- 2-(6-Bromo-1H-indol-1-yl)acetic Acid
-
- MDL: MFCD09853196
- Inchi: 1S/C10H8BrNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14)
- InChI-Schlüssel: NOIOSYLYPIQYRT-UHFFFAOYSA-N
- Lächelt: BrC1C=CC2C=CN(CC(=O)O)C=2C=1
Berechnete Eigenschaften
- Genaue Masse: 252.97384g/mol
- Monoisotopenmasse: 252.97384g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 2
- Komplexität: 234
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topologische Polaroberfläche: 42.2
2-(6-Bromo-1H-indol-1-yl)acetic Acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-186539-0.25g |
2-(6-bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 95.0% | 0.25g |
$115.0 | 2025-02-20 | |
Enamine | EN300-186539-0.05g |
2-(6-bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 95.0% | 0.05g |
$55.0 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 064963-500mg |
(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 500mg |
5119.0CNY | 2021-07-05 | ||
Matrix Scientific | 064963-5g |
(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 5g |
$955.00 | 2023-09-09 | ||
Matrix Scientific | 064963-1g |
(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 1g |
$337.00 | 2023-09-09 | ||
Chemenu | CM258151-1g |
2-(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 95% | 1g |
$422 | 2023-02-01 | |
Aaron | AR00J99A-100mg |
(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 97% | 100mg |
$65.00 | 2025-02-28 | |
1PlusChem | 1P00J90Y-1g |
(6-bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 95% | 1g |
$335.00 | 2025-03-01 | |
OTAVAchemicals | 1090358-500MG |
2-(6-bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 95% | 500MG |
$300 | 2023-06-25 | |
Aaron | AR00J99A-250mg |
(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 97% | 250mg |
$100.00 | 2025-02-28 |
2-(6-Bromo-1H-indol-1-yl)acetic Acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetonitrile ; 20 min, 160 °C
1.2 Solvents: Diethyl ether , Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, 25 °C
1.2 Solvents: Diethyl ether , Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, 25 °C
Referenz
- Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS TargetsACS Chemical Neuroscience, 2012, 3(9), 658-664,
2-(6-Bromo-1H-indol-1-yl)acetic Acid Raw materials
2-(6-Bromo-1H-indol-1-yl)acetic Acid Preparation Products
2-(6-Bromo-1H-indol-1-yl)acetic Acid Verwandte Literatur
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:951626-33-8)2-(6-Bromo-1H-indol-1-yl)acetic Acid

Reinheit:99%
Menge:1g
Preis ($):245